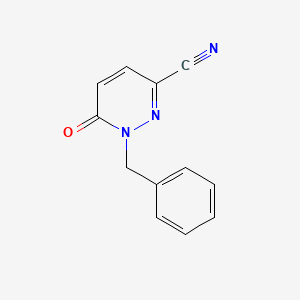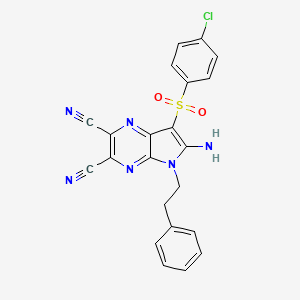
Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate, also known as MPPCA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is a derivative of piperidine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate is not fully understood, but it is believed to act by inhibiting various enzymes and receptors in the body. One proposed mechanism of action is that Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate may promote the expression of genes that are involved in cell differentiation and cell death, leading to its anticancer effects. Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate has also been shown to modulate the dopamine system in the brain, which may contribute to its potential use as an antipsychotic drug.
Biochemical and Physiological Effects:
Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate has also been shown to have antifungal and antimicrobial properties. In addition, Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate has been shown to modulate the dopamine system in the brain, which may contribute to its potential use as an antipsychotic drug.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate in lab experiments is that it is relatively easy to synthesize using standard organic chemistry techniques. Additionally, Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate has been extensively studied for its potential applications in drug development, making it a promising compound for future research. However, one limitation of using Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate. One direction is to further investigate its mechanism of action and how it modulates the dopamine system in the brain. Another direction is to explore its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate for its potential use as an antipsychotic drug. Finally, future research may also focus on developing derivatives of Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate with improved pharmacological properties.
Synthesemethoden
Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate can be synthesized using various methods, including the reaction of piperidine-4-carboxylic acid with N-(1-prop-2-enoyl)-aniline and methyl chloroacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature to yield Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, antifungal, and antimicrobial properties. Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate has also been investigated for its potential use as an antipsychotic drug due to its ability to modulate the dopamine system in the brain. Additionally, Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-16(21)19-11-9-14(10-12-19)18(23)20(13-17(22)24-2)15-7-5-4-6-8-15/h3-8,14H,1,9-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNMQQAOFQQJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(N-(1-prop-2-enoylpiperidine-4-carbonyl)anilino)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)


![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]prop-2-enamide](/img/structure/B2901158.png)
![3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2901159.png)
![2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901160.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901166.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2901170.png)
